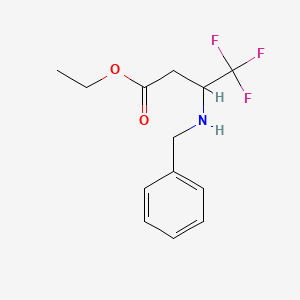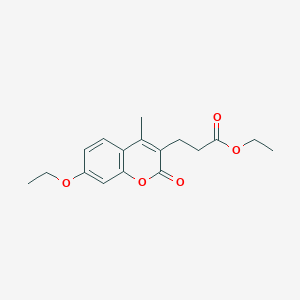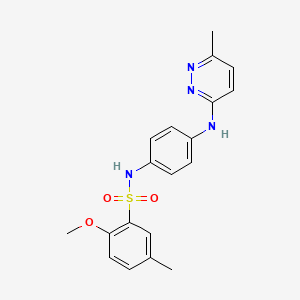![molecular formula C22H17N3O3 B2915466 (Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929963-28-0](/img/structure/B2915466.png)
(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation
- The conversion of furanone into oxazinone derivatives demonstrates the versatility of this class of compounds in organic synthesis. Such transformations enable the synthesis of complex heterocyclic structures that are significant in various chemical synthesis contexts (Hashem et al., 2017).
Molecular Machines and Electronic Devices
- Research on derivatives from 2-pyridinecarboxaldehyde shows that these compounds, including those with oxazinone rings, exhibit E/Z isomerization under ultraviolet radiation. This property is significant for their potential application in molecular machines and electronic devices due to their photoisomerization capabilities (Gordillo et al., 2016).
Organometallic Chemistry
- The encapsulation of aromatic molecules in hexanuclear arene ruthenium cages, involving similar heterocyclic structures, highlights the application of such compounds in building complex organometallic structures. These structures could have implications in catalysis and the design of new materials (Mattsson et al., 2008).
Antimicrobial Agents
- Oxazine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential pharmaceutical applications. These compounds have shown significant activity against bacterial and fungal strains, suggesting their relevance in developing new antimicrobial agents (Desai et al., 2017).
Photophysical Properties
- Studies on pyridyl substituted benzamides that contain oxazine rings reveal aggregation-enhanced emission and multi-stimuli-responsive properties. These findings are crucial for the development of materials with advanced optical properties, potentially useful in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).
Catalysis
- Zinc phenoxides, related to the chemical family of interest, have been explored for their catalytic activity in the copolymerization of epoxides and carbon dioxide. This research underscores the utility of these compounds in catalysis, particularly in environmentally beneficial reactions (Darensbourg et al., 1999).
properties
IUPAC Name |
(2Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-3-4-19-18(13-25(14-27-19)12-16-2-1-7-24-11-16)22(17)28-20(21)10-15-5-8-23-9-6-15/h1-11H,12-14H2/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVAVNWEWMCGKA-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)




![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)

![5-bromo-2-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2915400.png)

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)